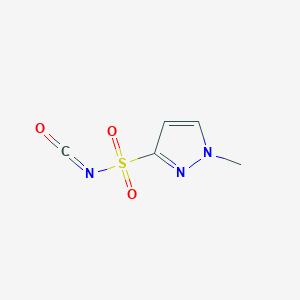
1-Methyl-1H-pyrazole-3-sulfonyl isocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-1H-pyrazole-3-sulfonyl isocyanate is a heterocyclic compound that features a pyrazole ring substituted with a methyl group at the 1-position and a sulfonyl isocyanate group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1H-pyrazole-3-sulfonyl isocyanate typically involves the reaction of 1-Methyl-1H-pyrazole-3-sulfonyl chloride with a suitable isocyanate source. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would depend on the availability of starting materials and the efficiency of the reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-1H-pyrazole-3-sulfonyl isocyanate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl isocyanate group can participate in nucleophilic substitution reactions, where nucleophiles attack the electrophilic carbon of the isocyanate group.
Cycloaddition Reactions: The compound can undergo [3+2] cycloaddition reactions with alkynes or alkenes to form pyrazole derivatives.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in reactions with this compound include amines, alcohols, and thiols.
Cycloaddition Reagents: Terminal alkynes and alkenes are often used in cycloaddition reactions.
Major Products:
Substitution Products: Depending on the nucleophile, the major products can include ureas, carbamates, and thiocarbamates.
Cycloaddition Products: Pyrazole derivatives are the primary products of cycloaddition reactions.
Wissenschaftliche Forschungsanwendungen
1-Methyl-1H-pyrazole-3-sulfonyl isocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of 1-Methyl-1H-pyrazole-3-sulfonyl isocyanate involves its reactivity towards nucleophiles and its ability to form stable heterocyclic structures. The sulfonyl isocyanate group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form stable and biologically active compounds .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-1H-pyrazole-4-sulfonyl chloride: This compound is similar in structure but has the sulfonyl chloride group at the 4-position instead of the 3-position.
1-Methyl-1H-pyrazole-3-sulfonyl chloride: This is a precursor to the isocyanate compound and shares similar reactivity.
Uniqueness: 1-Methyl-1H-pyrazole-3-sulfonyl isocyanate is unique due to the presence of both a sulfonyl and an isocyanate group, which imparts distinct reactivity patterns. This dual functionality allows for a broader range of chemical transformations compared to its analogs .
Eigenschaften
CAS-Nummer |
88399-10-4 |
|---|---|
Molekularformel |
C5H5N3O3S |
Molekulargewicht |
187.18 g/mol |
IUPAC-Name |
1-methyl-N-(oxomethylidene)pyrazole-3-sulfonamide |
InChI |
InChI=1S/C5H5N3O3S/c1-8-3-2-5(7-8)12(10,11)6-4-9/h2-3H,1H3 |
InChI-Schlüssel |
CCLRQEQGMILUDF-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC(=N1)S(=O)(=O)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















